Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride
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Overview
Description
Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2 It is often used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride typically involves the reaction of benzylamine with methyl acrylate, followed by the addition of methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
- Methyl 3-aminobenzoate
- 2-Amino-3-methylbenzyl alcohol
Comparison: Compared to similar compounds, Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. For example, the presence of both benzyl and methyl groups in its structure allows for unique interactions and reactions that are not observed in simpler analogs .
Properties
IUPAC Name |
methyl 3-amino-2-[benzyl(methyl)amino]propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-14(11(8-13)12(15)16-2)9-10-6-4-3-5-7-10;;/h3-7,11H,8-9,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODUTYNHOADCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CN)C(=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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